molecular formula C18H20ClNO5S2 B4579579 ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4579579
M. Wt: 429.9 g/mol
InChI Key: RRUTVPBCJQKLRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux can lead to compounds with related structures. The product's structure can be determined by X-ray analysis, indicating the importance of structural characterization in understanding these compounds' synthesis (Shipilovskikh, S. A., Shipilovskikh, D., & Rubtsov, A., 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using various spectroscopic techniques, including 1H NMR, IR, and X-ray diffraction. These methods provide insights into the compound's conformation, molecular geometry, and the presence of intramolecular hydrogen bonding, which are crucial for understanding its chemical behavior (Li, D., Tian, Z., & Wang, G., 2013).

Scientific Research Applications

Receptor Binding and Hypoglycemic Activity

Research on compounds structurally related to ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has focused on their potential for binding to specific receptor sites on pancreatic beta cells, influencing insulin release and hypoglycemic activity. This activity is attributed to the presence of a carboxyl group or a group that can be oxidized to a carboxyl group in vivo, allowing for binding at receptor sites similar to those of sulfonylurea drugs like tolbutamide (Brown & Foubister, 1984).

Antibacterial and Antifungal Activities

Synthesis efforts have led to the creation of analogs that exhibit significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents. These activities suggest a promising avenue for the development of new therapeutic compounds targeting resistant microbial strains (Narayana et al., 2006).

Antimicrobial and Anti-inflammatory Properties

The compound's structural analogs have been found to display notable antimicrobial activities against both bacterial and fungal pathogens, as well as anti-inflammatory properties. This dual functionality highlights the compound's potential in developing treatments that require antimicrobial efficacy combined with the ability to reduce inflammation (Faty et al., 2010).

Catalytic Applications in Organic Synthesis

Research has also explored the use of related compounds as catalysts in organic synthesis, demonstrating their efficiency in facilitating reactions to produce a wide range of products with excellent yields. Such applications underscore the versatility of these compounds beyond their biological activity, serving as valuable tools in chemical synthesis (Safaei‐Ghomi et al., 2017).

Biodegradation and Environmental Applications

Studies have identified microorganisms capable of degrading structurally similar compounds, highlighting a potential environmental application for the bioremediation of herbicide-contaminated sites. The detailed investigation of degradation pathways offers insight into how these compounds can be broken down in nature, reducing their persistence and toxicity in the environment (Li et al., 2016).

Anticancer Activities

Several derivatives have shown potential as anticancer agents, indicating that modifications to the core structure could lead to compounds with significant antiproliferative effects against various cancer cell lines. This research direction provides a foundation for the development of new therapeutic agents targeting specific types of cancer (Mohareb et al., 2016).

properties

IUPAC Name

ethyl 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S2/c1-3-25-18(21)16-12-6-4-5-7-15(12)26-17(16)20-27(22,23)11-8-9-14(24-2)13(19)10-11/h8-10,20H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUTVPBCJQKLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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